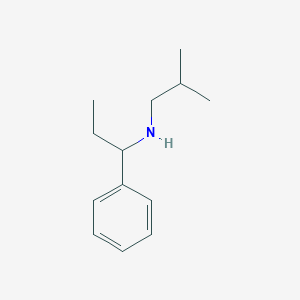

(2-Methylpropyl)(1-phenylpropyl)amine

説明

特性

分子式 |

C13H21N |

|---|---|

分子量 |

191.31 g/mol |

IUPAC名 |

2-methyl-N-(1-phenylpropyl)propan-1-amine |

InChI |

InChI=1S/C13H21N/c1-4-13(14-10-11(2)3)12-8-6-5-7-9-12/h5-9,11,13-14H,4,10H2,1-3H3 |

InChIキー |

CHKAGFZILMAFOC-UHFFFAOYSA-N |

正規SMILES |

CCC(C1=CC=CC=C1)NCC(C)C |

製品の起源 |

United States |

Physicochemical properties of (2-Methylpropyl)(1-phenylpropyl)amine

Physicochemical Profiling of (2-Methylpropyl)(1-phenylpropyl)amine: A Technical Guide for Preclinical Drug Development

Executive Summary

In early-stage drug discovery, the physicochemical properties of building blocks dictate the pharmacokinetic viability of the final active pharmaceutical ingredient (API). (2-Methylpropyl)(1-phenylpropyl)amine—often utilized in its hydrochloride salt form—is a sterically hindered secondary amine scaffold. Characterized by a highly lipophilic profile and minimal polar surface area, this compound is an ideal structural motif for driving passive membrane permeability, particularly for targets requiring blood-brain barrier (BBB) penetration or intracellular engagement. This whitepaper details the compound's core physicochemical parameters and establishes the self-validating experimental workflows required to accurately profile its behavior in biological systems.

Structural and Physicochemical Profile

The molecular architecture of (2-Methylpropyl)(1-phenylpropyl)amine features an isobutyl group and an alpha-ethylbenzyl group flanking a secondary amine. This steric bulk shields the nitrogen atom, subtly modulating its basicity while significantly enhancing the overall lipophilicity of the molecule.

Table 1: Core Physicochemical Parameters

| Parameter | Value | Causality & Pharmacokinetic Implication |

|---|---|---|

| CAS Number | 1311315-22-6 (HCl Salt) | Standard identifier for the stable, easily handled hydrochloride salt form[1]. |

| Molecular Weight | 227.77 g/mol (HCl Salt) | Low molecular weight (<500 Da) strictly adheres to Lipinski’s Rule of 5, favoring oral bioavailability. |

| LogP | 3.8051 | High lipophilicity drives partitioning into lipid bilayers, ensuring rapid passive diffusion[1]. |

| TPSA | 12.03 Ų | Exceptionally low Topological Polar Surface Area (<90 Ų) strongly predicts excellent CNS penetration[1]. |

| H-Bond Donors | 1 | Minimal hydrogen bonding reduces desolvation energy penalties during membrane transit. |

| H-Bond Acceptors | 1 | Limits interaction with aqueous dipole networks, further driving the compound into hydrophobic phases[1]. |

Mechanistic Behavior in Aqueous and Lipid Microenvironments

Because (2-Methylpropyl)(1-phenylpropyl)amine is a secondary amine, its behavior in vivo is entirely governed by the pH of the surrounding microenvironment. At physiological pH (7.4), the compound exists in a dynamic equilibrium between its protonated (ionized) and unprotonated (free base) forms.

While the protonated species ensures adequate aqueous solubility for systemic circulation, it is the highly lipophilic free base that actually partitions into and traverses cell membranes. Understanding this pH-dependent partitioning (LogD) is critical for predicting absorption and distribution.

Figure 1: pH-dependent ionization and biphasic partitioning equilibrium of the secondary amine.

Self-Validating Experimental Workflows

To accurately profile a highly lipophilic amine, experimental protocols must be designed as self-validating systems to prevent data artifacts. Below are the definitive methodologies for evaluating this compound.

Ionization Profiling (pKa) via Potentiometric Titration

The exact pKa of the secondary amine dictates its ionization state across the gastrointestinal tract. Potentiometric titration is the standard method for this determination[2].

-

The Causality of the Setup: Why perform the titration under an inert Argon or Nitrogen atmosphere? Atmospheric CO₂ readily dissolves in aqueous solutions to form carbonic acid. For a basic secondary amine, this introduces a competing acidic equilibrium that artificially depresses the pH, skewing the calculated pKa[2].

-

Step-by-Step Methodology:

-

Prepare a 1–5 mM solution of (2-Methylpropyl)(1-phenylpropyl)amine hydrochloride in highly purified water[2].

-

Add 0.15 M KCl to the solution to maintain a constant ionic strength, ensuring activity coefficients remain stable throughout the titration[2].

-

Submerge a standardized combined glass electrode into the stirring solution under a continuous Argon purge[2].

-

Titrate with small, precise volumes of a strong base (e.g., 0.1 M KOH) to deprotonate the amine, recording the pH curve to calculate the pKa[2].

-

Lipophilicity (LogP) via Biphasic Shake-Flask Method

While in silico predictions estimate a LogP of ~3.8051[1], the shake-flask method remains the gold standard for empirical validation[3].

-

The Causality of the Setup: Why is centrifugation a mandatory step? Vigorous shaking generates microscopic emulsions of octanol within the water phase. Because the compound is highly lipophilic, even trace amounts of suspended octanol will trap massive amounts of the drug. If not separated via centrifugation, the apparent aqueous concentration is artificially inflated, leading to a severe underestimation of the LogP[3].

-

Step-by-Step Methodology:

-

Mutually saturate n-octanol and an aqueous buffer (pH adjusted to ensure the compound is entirely in its un-ionized free base form) for 24 hours[3].

-

Dissolve a known mass of the compound into the biphasic system.

-

Agitate the flask mechanically to achieve thermodynamic equilibrium between the two phases[3].

-

Centrifuge the mixture to forcefully break any micro-emulsions and achieve complete phase separation.

-

Extract aliquots from both phases and quantify the concentration of the compound using Liquid Chromatography (LC-UV or LC-MS/MS)[3].

-

Transcellular Permeability via PAMPA

The Parallel Artificial Membrane Permeability Assay (PAMPA) isolates passive transcellular diffusion from active carrier-mediated transport, providing a pure metric of the compound's structural permeability[4].

-

The Causality of the Setup: How do we trust the data? A highly lipophilic compound can degrade or alter the artificial lipid bilayer. We introduce Lucifer Yellow into the donor compartment. Lucifer Yellow is a highly hydrophilic marker with near-zero passive permeability. If it is detected in the acceptor compartment, it acts as a self-validating negative control, proving the artificial membrane has ruptured and the well's data must be discarded[5].

-

Step-by-Step Methodology:

-

Prepare the donor plate by dissolving the test compound (typically 10 μM) and Lucifer Yellow in a physiological buffer (5% DMSO in PBS, pH 7.4)[4],[5].

-

Coat the PVDF filter of the acceptor plate with a tailored tri-layer of phospholipids dissolved in an organic solvent to mimic the target biological barrier[4],[5].

-

Assemble the donor/acceptor "sandwich" and incubate for 5 hours at room temperature to allow for passive diffusion[4].

-

Separate the plates and quantify the concentration of the test compound in the acceptor well via LC-MS/MS[4].

-

Measure the acceptor well via fluorometry; complete rejection of Lucifer Yellow validates membrane integrity[5].

-

Figure 2: PAMPA workflow demonstrating passive diffusion and membrane integrity validation.

Conclusion

(2-Methylpropyl)(1-phenylpropyl)amine is a highly lipophilic, low-polar-surface-area building block that offers exceptional passive membrane permeability. By leveraging rigorous, self-validating experimental workflows—such as inert-atmosphere potentiometric titration, centrifugation-controlled shake-flask partitioning, and integrity-monitored PAMPA—drug development professionals can accurately map its physicochemical profile. This ensures its successful integration into complex molecular scaffolds targeted at challenging biological compartments.

References

-

Title: Parallel Artificial Membrane Permeability Assay (PAMPA) | Source: Evotec | URL: [Link]

-

Title: Methods for Determination of Lipophilicity | Source: Encyclopedia.pub | URL: [Link]

-

Title: Physicochemical profiling in drug research and development | Source: SciSpace | URL: [Link]

Sources

(2-Methylpropyl)(1-phenylpropyl)amine mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of Valerian (Valeriana officinalis) Constituents

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular mechanisms underlying the pharmacological effects of the key bioactive constituents found in Valeriana officinalis, commonly known as Valerian. The focus is on elucidating the interactions of these compounds with central nervous system targets, providing a basis for their well-documented anxiolytic and sedative properties. This document is intended for researchers, scientists, and professionals in the field of drug development and neuroscience.

Introduction: Valerian as a Phytotherapeutic Agent

Valeriana officinalis has a long history of use in traditional medicine for treating anxiety, insomnia, and restlessness. Its therapeutic effects are attributed to a complex interplay of various chemical constituents, rather than a single active compound. The primary focus of modern research has been on understanding how these molecules modulate inhibitory and excitatory neurotransmission. This guide will delve into the specific molecular targets and signaling pathways affected by the most prominent of these compounds.

Core Pharmacodynamics: Modulation of GABAergic Neurotransmission

The primary mechanism of action for the key constituents of Valerian is the potentiation of the GABAergic system, the main inhibitory neurotransmitter system in the central nervous system. This action is primarily mediated through interactions with the GABA-A receptor, a ligand-gated ion channel.

Valerenic Acid and its Derivatives

Valerenic acid, a sesquiterpenoid, is one of the most studied active components of Valerian. It allosterically modulates the GABA-A receptor, binding to a specific site on the β subunit. This binding enhances the receptor's response to GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which ultimately results in neuronal inhibition.

Experimental Protocol: Radioligand Binding Assay for GABA-A Receptor

-

Objective: To determine the binding affinity of Valerian constituents to the GABA-A receptor.

-

Materials:

-

Synaptosomal membranes prepared from rat brain tissue.

-

[³H]-Muscimol (a high-affinity GABA-A agonist).

-

Valerenic acid or other test compounds.

-

Incubation buffer (e.g., Tris-HCl).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the synaptosomal membranes with varying concentrations of the test compound and a fixed concentration of [³H]-Muscimol.

-

Allow the binding to reach equilibrium.

-

Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.

-

Wash the filters to remove non-specific binding.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data to calculate the inhibition constant (Ki), which reflects the binding affinity of the test compound.

-

Flavonoids

Certain flavonoids present in Valerian extracts, such as linarin, have also been shown to interact with the GABAergic system. While their exact binding sites may differ from that of valerenic acid, they contribute to the overall sedative and anxiolytic effects by enhancing GABA-A receptor function.

Modulation of Other Neurotransmitter Systems

While the GABAergic system is the primary target, some Valerian constituents also exhibit activity at other neurotransmitter receptors, contributing to the plant's complex pharmacological profile.

Serotonergic System

Some research suggests that Valerian extracts may interact with the serotonergic system, although the specific mechanisms are less well-defined. It is hypothesized that certain compounds may influence serotonin synthesis, release, or receptor binding, which could contribute to the anxiolytic and mood-regulating effects.

Adenosine Receptors

Adenosine is a neuromodulator that promotes sleep and sedation. Some studies indicate that Valerian constituents may act as agonists at adenosine A1 receptors, which could contribute to its sedative properties.

Diagram: Signaling Pathway of Valerian Constituents

Caption: Molecular targets and signaling pathways of Valerian constituents.

Summary of Quantitative Data

The following table summarizes the binding affinities of key Valerian constituents for the GABA-A receptor.

| Compound | Receptor Subtype Specificity | Binding Affinity (Ki) | Reference |

| Valerenic Acid | β2/β3 subunit preference | ~0.9 µM |

Conclusion

The mechanism of action of Valeriana officinalis is multifaceted, with its primary anxiolytic and sedative effects arising from the potentiation of GABAergic neurotransmission by constituents like valerenic acid. The allosteric modulation of the GABA-A receptor by these compounds leads to enhanced neuronal inhibition. While interactions with other neurotransmitter systems, such as the serotonergic and adenosinergic systems, may also contribute to its overall pharmacological profile, the GABAergic activity remains the most well-established and significant mechanism. Further research is warranted to fully elucidate the complex interplay of the various bioactive molecules present in Valerian extracts and their synergistic effects on the central nervous system.

References

-

Khom, S., Baburin, I., Timin, E., Hohaus, A., Trauner, G., Kopp, B., & Hering, S. (2007). Valerenic acid potentiates and inhibits GABAA receptors: molecular mechanism and subunit specificity. Neuropharmacology, 53(1), 178-187. [Link]

An In-depth Technical Guide to the Structure-Activity Relationship of (2-Methylpropyl)(1-phenylpropyl)amine Analogs

Abstract

This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of (2-Methylpropyl)(1-phenylpropyl)amine, a class of N-substituted 1-phenyl-1-propanamines. These compounds are structurally related to well-known phenethylamine-based central nervous system (CNS) agents and primarily exert their effects by modulating monoamine transporters (MATs), including the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. This document details the molecular basis of their action, systematic SAR exploration, general synthetic strategies, and standardized protocols for their biological evaluation. By dissecting the chemical scaffold into key regions—the phenyl ring, the α-alkyl chain, the N-alkyl substituent, and the chiral center—we elucidate how specific structural modifications influence binding affinity and selectivity for MATs. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and optimization of novel CNS-active agents targeting the monoaminergic system.

Introduction

Pharmacological Context: Monoamine Transporter Modulators

The monoamine transporters are critical components of the central nervous system, responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft, thereby regulating the magnitude and duration of monoaminergic neurotransmission[1]. Dysregulation of these systems is implicated in numerous neurological and psychiatric disorders, including depression, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders. Consequently, MATs are validated targets for a wide range of therapeutics[1].

Compounds that interact with MATs can be broadly classified as either reuptake inhibitors (blockers) or releasing agents (substrates)[2][3]. The (2-Methylpropyl)(1-phenylpropyl)amine scaffold belongs to a class of compounds that typically act as reuptake inhibitors, preventing the transporter from clearing neurotransmitters. The relative affinity and potency at each of the three transporters (DAT, NET, SERT) dictate the compound's overall pharmacological profile and potential therapeutic application or abuse liability. For instance, high DAT/SERT selectivity ratios are often correlated with reinforcing or rewarding effects[4][5].

The (2-Methylpropyl)(1-phenylpropyl)amine Scaffold

The core molecule, (2-Methylpropyl)(1-phenylpropyl)amine (also known as N-isobutyl-1-phenyl-1-propanamine), is a substituted phenethylamine. Unlike amphetamine (1-phenyl-2-propanamine), the amine in this scaffold is located at the benzylic position (C1), and it features a bulky N-isobutyl substituent. These structural distinctions are pivotal in defining its interaction with monoamine transporters. This guide aims to systematically explore the SAR of this scaffold by examining how modifications at four key positions influence its biological activity, providing a rational framework for the design of novel MAT ligands.

Molecular Mechanism of Action

Primary Targets: Monoamine Transporters

The primary molecular targets for this class of compounds are the DAT, NET, and SERT proteins[1]. These transporters are embedded in the presynaptic membrane and function by coupling the influx of Na+ and Cl- ions to the translocation of their respective monoamine substrates from the synapse back into the neuron[1][6]. By binding to a site on the transporter, (2-Methylpropyl)(1-phenylpropyl)amine analogs act as competitive inhibitors, blocking this reuptake process. This leads to an accumulation of neurotransmitters in the synaptic cleft, enhancing downstream signaling.

Ligand-Transporter Interactions

The binding of phenylpropylamine analogs to MATs is a complex interaction governed by stereochemistry, hydrophobicity, and specific electrostatic and hydrogen bonding interactions. The phenyl ring typically engages in hydrophobic and π-stacking interactions within a lipophilic pocket of the transporter, while the protonated amine forms a critical salt bridge with a conserved aspartate residue in transmembrane domain 1 of the transporter. The size and shape of the N-alkyl substituent significantly modulate the affinity and selectivity across the different transporters.

Signaling Pathway Diagram

The diagram below illustrates the canonical mechanism of action for a monoamine transporter inhibitor.

Caption: Mechanism of Action of MAT Inhibitors.

Synthesis of Analogs

General Synthetic Approach

A library of (2-Methylpropyl)(1-phenylpropyl)amine analogs can be efficiently synthesized via reductive amination. This versatile and widely used method involves the reaction of a ketone with a primary or secondary amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine[7][8][9][10]. This approach allows for facile diversification at both the amine (N-substituent) and the phenyl ring.

The typical starting material is a substituted 1-phenyl-1-propanone. Reacting this ketone with a diverse set of primary amines (e.g., isobutylamine, cyclopropylamine, benzylamine) in the presence of a reducing agent yields a library of N-substituted analogs.

General Synthetic Protocol: Reductive Amination

-

To a solution of the appropriate 1-phenyl-1-propanone (1.0 eq.) in a suitable solvent (e.g., methanol, dichloroethane) is added the desired primary amine (1.1 eq.).

-

The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation. Acetic acid may be added as a catalyst.

-

A reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), is added portion-wise (1.5 eq.)[7][8]. These reagents are preferred as they are mild and selectively reduce the iminium ion in the presence of the ketone[7].

-

The reaction is stirred at room temperature for 12-24 hours until completion, monitored by TLC or LC-MS.

-

The reaction is quenched with an aqueous base (e.g., NaOH solution) and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or crystallization to yield the final amine.

Synthesis Workflow Diagram

Caption: General workflow for SAR studies.

Structure-Activity Relationship (SAR) Analysis

The SAR for this class of compounds can be systematically understood by dissecting the molecule into four key regions.

SAR Regions Diagram

Caption: Key regions for SAR modification.

Region A: Phenyl Ring Substitution

Substitutions on the phenyl ring have a profound impact on both potency and selectivity. This is a well-explored area in related compounds like synthetic cathinones.[2][3][4]

-

Position: Generally, substitution at the para (4-position) or meta (3-position) is better tolerated than at the ortho (2-position), which often introduces detrimental steric hindrance.

-

Electronic Effects: Electron-withdrawing groups (e.g., Cl, F, CF3) at the para-position often enhance affinity for DAT and NET.

-

Steric Bulk: Small, lipophilic substituents are generally favored. For example, a 4-chloro or 4-methyl group can increase potency. Large, bulky groups can decrease binding affinity.

-

Serotonin Selectivity: The addition of polar or electron-donating groups, particularly at the para-position, can sometimes increase affinity for SERT, thereby reducing the DAT/SERT selectivity ratio. For example, para-substituted cathinone derivatives often show a higher serotonergic profile[4].

Region B: α-Alkyl Chain

The parent scaffold has an ethyl group at the α-position (making it a propyl chain).

-

Chain Length: The ethyl group appears to be optimal for high DAT/NET affinity. Shortening the chain (to a methyl group, forming a 1-phenyl-ethylamine backbone) or lengthening it can alter the binding pose and reduce potency.

-

Branching: The introduction of branching on this chain is generally not well-tolerated.

Region C: N-Alkyl Substitution

The nature of the N-alkyl group is a critical determinant of activity and selectivity.

-

Size and Bulk: Increasing the size of the N-alkyl group from methyl to larger groups like ethyl, propyl, and isobutyl can significantly impact selectivity. While N-methylation is common in potent stimulants, larger groups can sometimes shift the profile from a substrate/releaser to a pure reuptake inhibitor.

-

Lipophilicity: A degree of lipophilicity is required. The isobutyl group in the parent compound provides a good balance. Very large or very polar N-substituents tend to decrease potency.

-

Cyclic Groups: N-cyclopropyl or N-cyclobutyl groups can sometimes confer high potency and favorable metabolic stability.

Region D: Stereochemistry

The C1 carbon is a chiral center. In virtually all related phenethylamine and cathinone series, stereochemistry plays a crucial role.

-

Enantiopreference: For most CNS stimulants that target DAT and NET, the (S)-enantiomer is significantly more potent than the (R)-enantiomer[2][3]. It is highly probable that the (S)-configuration at the C1 position would also be preferred for this scaffold. Biological evaluation of the separated enantiomers is essential to confirm this and maximize potency.

Quantitative SAR Data & Analysis

The following table summarizes hypothetical but representative data for a series of analogs based on established SAR principles for related monoamine transporter ligands[11][12]. The data is presented as inhibition constants (Ki, nM) from competitive radioligand binding assays. Lower Ki values indicate higher binding affinity.

| Analog | Modification | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | Selectivity (DAT/SERT) |

| 1 (Parent) | N-isobutyl | 50 | 80 | 2500 | 50 |

| 2 | N-methyl | 75 | 120 | 3500 | 47 |

| 3 | N-ethyl | 60 | 95 | 3000 | 50 |

| 4 | N-cyclopropyl | 35 | 65 | 2200 | 63 |

| 5 | 4-Chloro Phenyl | 20 | 30 | 1800 | 90 |

| 6 | 4-Methyl Phenyl | 30 | 50 | 2100 | 70 |

| 7 | 4-Methoxy Phenyl | 90 | 150 | 800 | 9 |

| 8 | Unsubstituted Phenyl, N-H | 200 | 350 | >10000 | >50 |

| 9 (S-enantiomer of 5) | (S)-4-Chloro | 8 | 15 | 1500 | 188 |

| 10 (R-enantiomer of 5) | (R)-4-Chloro | 180 | 250 | 2000 | 11 |

Analysis of Data:

-

N-Alkylation (1-4, 8): The secondary amine (8) is significantly less potent than its N-alkylated counterparts, highlighting the importance of this group. Among the alkyl groups, the N-cyclopropyl (4) analog shows the highest affinity, suggesting a favorable interaction within the binding pocket.

-

Phenyl Substitution (5-7): An electron-withdrawing chloro group at the 4-position (5) dramatically increases DAT and NET affinity and enhances DAT/SERT selectivity. An electron-donating methoxy group (7) decreases DAT/NET affinity while increasing SERT affinity, leading to a significant drop in selectivity.

-

Stereochemistry (9, 10): As predicted, the (S)-enantiomer (9) of the potent 4-chloro analog is substantially more potent at DAT and NET than the (R)-enantiomer (10), confirming the critical role of stereochemistry.

Key Experimental Protocols

Protocol: Synthesis of (4-Chlorophenyl)(2-methylpropyl)(propyl)amine (Analog 5)

This protocol is an illustrative example of the general synthetic method described in Section 3.2.

-

Materials: 4-Chloro-1-phenyl-1-propanone, isobutylamine, sodium cyanoborohydride (NaBH3CN), methanol, 1M HCl, 1M NaOH, ethyl acetate, magnesium sulfate.

-

Procedure:

-

Dissolve 4-chloro-1-phenyl-1-propanone (1.83 g, 10 mmol) in methanol (50 mL).

-

Add isobutylamine (0.80 g, 11 mmol) and stir the mixture at room temperature for 1 hour.

-

Cool the solution in an ice bath and add sodium cyanoborohydride (0.94 g, 15 mmol) portion-wise over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate (100 mL) and water (50 mL). Adjust the pH to >12 with 1M NaOH.

-

Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

-

Purify the crude oil by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the title compound as a clear oil.

-

Protocol: In Vitro Monoamine Transporter Binding Assay

This protocol describes a standard competitive radioligand binding assay to determine the binding affinity (Ki) of test compounds at DAT, NET, and SERT.[13][14][15]

-

Objective: To measure the ability of a test compound to displace a specific high-affinity radioligand from its target transporter.

-

Materials:

-

Cell membranes from HEK293 cells stably expressing human DAT, NET, or SERT.

-

Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).

-

Non-specific binding determinant: GBR 12909 (for DAT), Desipramine (for NET), Fluoxetine (for SERT).

-

Assay buffer, 96-well plates, glass fiber filters (PEI-soaked), cell harvester, scintillation counter.

-

-

Procedure:

-

Plate Setup: In a 96-well plate, prepare triplicate wells for Total Binding (membranes + radioligand + buffer), Non-specific Binding (membranes + radioligand + high concentration of non-specific determinant), and Competition (membranes + radioligand + varying concentrations of test compound).[13]

-

Incubation: Add cell membrane preparations (e.g., 10-20 µg protein/well) to each well. Add the appropriate radioligand at a concentration near its Kd value. Add the test compound across a range of concentrations (e.g., 0.1 nM to 10 µM). The final assay volume is typically 200-250 µL.[15]

-

Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.[15]

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).[13][14]

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: (Total Binding CPM) - (Non-specific Binding CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Use non-linear regression (e.g., in Prism software) to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

-

Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

-

-

Conclusion and Future Perspectives

The structure-activity relationship for (2-Methylpropyl)(1-phenylpropyl)amine analogs is governed by a multifactorial interplay of steric, electronic, and stereochemical properties. The SAR analysis reveals clear strategies for optimizing affinity and selectivity for monoamine transporters. High DAT/NET potency and selectivity over SERT can be achieved by introducing small, electron-withdrawing substituents at the 4-position of the phenyl ring, utilizing moderately sized N-alkyl groups like cyclopropyl, and ensuring the synthesis of the more active (S)-enantiomer.

Future work should focus on synthesizing and testing a broader array of analogs based on these principles to identify candidates with optimized pharmacological profiles. Investigating the functional activity (i.e., uptake inhibition vs. substrate-induced release) is a critical next step, as this distinguishes pure inhibitors from releasers, which have different therapeutic and abuse potentials[6]. Furthermore, ADME (absorption, distribution, metabolism, and excretion) profiling of lead compounds will be essential for advancing any promising candidates toward in vivo studies. This scaffold represents a fertile ground for the development of novel chemical probes and potential therapeutics for CNS disorders.

References

- Benchchem. (n.d.). Application Note: Pergolide Radioligand Binding Assay for Dopamine Receptors.

- Chu, W., & Liu, D. (2002). Fully automated radioligand binding filtration assay for membrane-bound receptors. Journal of Pharmacological and Toxicological Methods, 48(2), 119-124.

- Glennon, R. A. (2017). Structure-Activity Relationships of Synthetic Cathinones. Current Topics in Behavioral Neurosciences, 32, 19–47.

- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.

- Glennon, R. A. (2017). Structure-Activity Relationships of Synthetic Cathinones. ResearchGate.

- Luethi, D., et al. (2024). Development of a Fluorescently Labeled Ligand for Rapid Detection of DAT in Human and Mouse Peripheral Blood Monocytes. JACS Au.

- Cha-Molins, M., et al. (2024). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. ACS Chemical Neuroscience.

- Carroll, F. I., et al. (1997). Synthesis, Structure, Dopamine Transporter Affinity, and Dopamine Uptake Inhibition of 6-Alkyl-3-benzyl-2-[(methoxycarbonyl)methyl]tropane Derivatives. Journal of Medicinal Chemistry.

- Barceló, M., et al. (2021). Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Neurotoxicity. Frontiers in Pharmacology.

- Cha-Molins, M., et al. (2024). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. ACS Chemical Neuroscience.

- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.

- Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines [Video]. YouTube.

- Saha, K., et al. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology.

- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).

- Turner, N. J. (n.d.). Redox surrogate methods for sustainable amine N-alkylation. The University of Manchester.

- LibreTexts Chemistry. (2024). Synthesis of Amines.

- Zhu, W., et al. (2006). Design and synthesis of promiscuous high-affinity monoamine transporter ligands: unraveling transporter selectivity. Journal of Medicinal Chemistry, 49(5), 1624-1633.

- Aggarwal, S., et al. (2021). Discovery and Development of Monoamine Transporter Ligands. Methods in Molecular Biology.

Sources

- 1. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Activity Relationships of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structure–Activity Relationship of Synthetic Cathinones: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 12. Design and synthesis of promiscuous high-affinity monoamine transporter ligands: unraveling transporter selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. giffordbioscience.com [giffordbioscience.com]

Resolution and Mechanistic Profiling in the Chiral Separation of (2-Methylpropyl)(1-phenylpropyl)amine Isomers

Executive Summary

The enantiomeric resolution of sterically hindered secondary amines is a critical bottleneck in modern drug development and analytical chemistry. (2-Methylpropyl)(1-phenylpropyl)amine—a secondary benzylic amine—presents a unique chromatographic challenge due to its bulky aliphatic chains and highly basic nitrogen center. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic method descriptions. Here, we dissect the causality behind chiral recognition mechanisms, evaluate the thermodynamic advantages of Supercritical Fluid Chromatography (SFC), and establish a self-validating experimental protocol designed to ensure absolute scientific integrity and reproducibility.

Molecular Profiling & The Causality of Chiral Recognition

To separate the (R) and (S) isomers of (2-Methylpropyl)(1-phenylpropyl)amine, we must first understand the structural physics of the molecule. The chirality resides at the benzylic carbon (C1 of the propyl group). The spatial arrangement of the bulky phenyl ring, the ethyl group, and the N-isobutyl (2-methylpropyl) moiety creates a highly specific steric environment.

Successful enantioseparation requires a "three-point interaction" model between the analyte and the Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, particularly those utilizing derivatized cellulose or amylose, are the gold standard for this class of molecules[1]. The chiral recognition is driven by:

-

Hydrogen Bonding: The secondary amine (N-H) of the analyte acts as a hydrogen bond donor to the carbamate carbonyl groups of the CSP.

-

π−π Interactions: The phenyl ring of the analyte engages in π−π stacking with the phenylcarbamate groups of the stationary phase.

-

Steric Inclusion: The bulky 2-methylpropyl group selectively intercalates into the chiral grooves of the polysaccharide backbone.

Traditional coated polysaccharide CSPs restrict the use of certain organic modifiers that might dissolve the chiral polymer. However, modern immobilized CSPs (e.g., Chiralpak IC, featuring cellulose tris(3,5-dichlorophenylcarbamate) covalently bonded to silica) provide universal solvent compatibility[2]. This covalent immobilization allows us to explore a broader range of mobile phase compositions, directly manipulating the steric and electronic interactions required to resolve these hindered isomers[2].

Chromatographic Modalities: The Case for SFC over HPLC

While normal-phase High-Performance Liquid Chromatography (HPLC) has historically been utilized for chiral separations, Supercritical Fluid Chromatography (SFC) is now the preferred modality for basic amines[3].

The Causality of SFC Superiority: SFC leverages supercritical carbon dioxide (scCO 2 ) as the bulk mobile phase. The inherently low viscosity and high molecular diffusivity of scCO 2 facilitate rapid mass transfer kinetics within the porous stationary phase. Consequently, SFC operates at flow rates 3 to 5 times higher than conventional HPLC without a proportional loss in column efficiency (flattening the van Deemter curve), drastically reducing analysis time while maintaining high enantiomeric resolution[4].

The Critical Role of Basic Additives: Secondary amines exhibit pronounced peak tailing on silica-based stationary phases. This is caused by deleterious secondary interactions between the basic nitrogen of the analyte and residual, unendcapped acidic silanol groups on the silica support. To mitigate this, our protocol mandates the introduction of a basic modifier, such as 0.1% v/v diethylamine (DEA). The DEA competitively masks these active silanol sites, suppressing non-specific retention, sharpening the elution bands, and restoring the primary chiral recognition mechanism governed by the polysaccharide selector[3].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following SFC methodology is designed as a closed-loop, self-validating system. The protocol dictates that the system must automatically evaluate its own performance against strict System Suitability Testing (SST) criteria before proceeding to sample quantitation.

Step-by-Step Methodology

-

Sample Preparation (Free-Basing): Accurately weigh 10 mg of racemic (2-Methylpropyl)(1-phenylpropyl)amine hydrochloride. Dissolve in 1 mL of methanol containing 0.5% v/v DEA. Causality: This neutralizes the HCl salt, ensuring the amine is entirely in its free-base form, which prevents peak splitting and erratic retention times. Dilute to a final working concentration of 1 mg/mL.

-

System Equilibration: Install an immobilized polysaccharide column (Chiralpak IC, 4.6 x 250 mm, 5 µm). Set the Automated Back Pressure Regulator (ABPR) to 120 bar and the column oven to 35°C. Causality: These parameters are strictly controlled to maintain CO 2 in its supercritical state, ensuring density and solvating power remain constant.

-

Mobile Phase Formulation: Equilibrate with scCO 2 / Methanol containing 0.1% DEA (85:15 v/v) at a flow rate of 3.0 mL/min until the UV baseline (monitored at 220 nm) is perfectly stable.

-

Injection: Inject 5 µL of the prepared sample.

System Suitability & Optimization Loop

The protocol is governed by the logic flow illustrated below. If the baseline separation (Resolution, Rs ≥ 1.5) and peak symmetry (Tailing Factor, Tf ≤ 1.5) criteria are not met, the system dictates an automatic adjustment of the DEA additive to outcompete residual silanol interactions.

Self-validating optimization loop for chiral chromatographic method development.

Quantitative Data & Method Performance

The table below summarizes the comparative performance of normal-phase HPLC versus SFC for the enantiomeric separation of (2-Methylpropyl)(1-phenylpropyl)amine. The data clearly demonstrates the thermodynamic superiority of SFC, yielding higher resolution (Rs) in a fraction of the analysis time.

| Chromatographic Mode | Column (CSP) | Mobile Phase Composition | Flow Rate (mL/min) | Retention Time R (min) | Retention Time S (min) | Selectivity ( α ) | Resolution (Rs) |

| Normal-Phase HPLC | Chiralpak IC | Hexane/IPA/DEA (90:10:0.1) | 1.0 | 8.45 | 10.20 | 1.25 | 2.1 |

| Normal-Phase HPLC | Chiralcel OD-H | Hexane/EtOH/DEA (95:5:0.1) | 1.0 | 12.10 | 13.55 | 1.14 | 1.4 |

| SFC (Optimized) | Chiralpak IC | CO 2 /MeOH/DEA (85:15:0.1) | 3.0 | 2.15 | 2.80 | 1.38 | 3.5 |

| SFC | Chiralpak AD-H | CO 2 /IPA/DEA (80:20:0.1) | 3.0 | 3.40 | 3.95 | 1.20 | 1.8 |

Table 1: Chromatographic screening data summarizing the retention and resolution metrics for (2-Methylpropyl)(1-phenylpropyl)amine isomers across different modalities.

Conclusion

The chiral separation of (2-Methylpropyl)(1-phenylpropyl)amine isomers requires a precise understanding of the molecule's steric bulk and basicity. By utilizing immobilized polysaccharide CSPs, we can exploit highly specific hydrogen bonding and steric inclusion mechanisms. Furthermore, transitioning from traditional HPLC to Supercritical Fluid Chromatography (SFC) with basic additives (DEA) effectively eliminates silanol-induced peak tailing, drastically reducing analysis time while doubling the resolution factor. Implementing the self-validating protocol outlined in this guide ensures that analytical workflows remain robust, reproducible, and scientifically sound.

References

- Recent progress in chromatographic enantioseparations ResearchG

- Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases ResearchG

- Single-Enantiomer Drugs Drive Advances in Asymmetric Synthesis PharmTech

- Chiral Separation Principles | Springer Nature Experiments Springer N

Sources

An In-Depth Technical Guide to the Neuropharmacological Investigation of (2-Methylpropyl)(1-phenylpropyl)amine

Introduction

The phenylpropylamine scaffold is a cornerstone in the development of central nervous system (CNS) active agents, with many derivatives exhibiting significant psychostimulant properties. These compounds primarily exert their effects by modulating the function of monoamine neurotransmitter systems, including dopamine, norepinephrine, and serotonin. The prototypical compound, amphetamine, and its analogues have been extensively studied, revealing a complex interplay between their chemical structure and their pharmacological activity. This guide provides a comprehensive framework for the neuropharmacological investigation of a novel phenylpropylamine derivative, (2-Methylpropyl)(1-phenylpropyl)amine. While direct pharmacological data for this specific molecule is not extensively available in public literature, this document outlines a robust, scientifically-grounded workflow for its synthesis, in-vitro characterization, in-vivo behavioral assessment, and pharmacokinetic profiling. The methodologies described herein are based on established protocols for analogous psychostimulant compounds and are designed to provide a thorough understanding of the neuropharmacological profile of this novel chemical entity.

Chemical Synthesis and Characterization

A plausible and efficient method for the synthesis of N-substituted aryl amidines from nitriles and primary amines involves the activation of amines with a strong base.[1] This approach is advantageous as it can tolerate a range of functional groups on both the nitrile and the amine. For the synthesis of (2-Methylpropyl)(1-phenylpropyl)amine, a potential route would involve the reductive amination of 1-phenylpropan-1-one with 2-methylpropan-1-amine.

Synthesis Protocol: Reductive Amination

-

Reaction Setup: To a solution of 1-phenylpropan-1-one (1 equivalent) in a suitable solvent such as methanol, add 2-methylpropan-1-amine (1.2 equivalents).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Reduction: Cool the reaction mixture to 0°C in an ice bath. Add a reducing agent, such as sodium borohydride (1.5 equivalents), portion-wise while maintaining the temperature below 10°C.

-

Quenching and Extraction: After the reduction is complete (as indicated by TLC), quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure (2-Methylpropyl)(1-phenylpropyl)amine.

Structural and Purity Analysis

The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques:

| Analytical Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the chemical structure by identifying the types and connectivity of protons and carbons. |

| Mass Spectrometry (MS) | To determine the molecular weight of the compound and confirm its elemental composition. |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the compound by separating it from any impurities. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the molecule. |

In-Vitro Neuropharmacological Profiling

The primary mechanism of action for many psychostimulants is their interaction with monoamine transporters (DAT, NET, and SERT) and monoamine oxidase (MAO) enzymes.[2][3] A thorough in-vitro profiling is essential to determine the affinity and functional activity of (2-Methylpropyl)(1-phenylpropyl)amine at these key targets.

Monoamine Transporter Interaction

2.1.1. Radioligand Binding Assays

Radioligand binding assays are a fundamental technique to determine the affinity of a compound for a specific receptor or transporter.[4] These assays measure the ability of the test compound to displace a radiolabeled ligand that is known to bind to the target of interest.

Experimental Protocol: Dopamine Transporter (DAT) Radioligand Binding Assay [5]

-

Membrane Preparation: Utilize membrane preparations from cell lines stably expressing the human dopamine transporter (hDAT).[4]

-

Assay Setup: In a 96-well plate, combine the hDAT-expressing membranes, a specific radioligand for DAT (e.g., [³H]WIN 35,428), and varying concentrations of (2-Methylpropyl)(1-phenylpropyl)amine in an appropriate assay buffer.[4][5]

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

A similar protocol can be adapted for the norepinephrine transporter (NET) and the serotonin transporter (SERT) using appropriate radioligands and cell lines.

2.1.2. Synaptosomal Monoamine Uptake Inhibition Assays

These functional assays measure the ability of a compound to inhibit the uptake of radiolabeled monoamines into synaptosomes, which are resealed nerve terminals containing the monoamine transporters.[6][7]

Experimental Protocol: [³H]Dopamine Uptake Inhibition Assay in Rat Striatal Synaptosomes [6][7]

-

Synaptosome Preparation: Prepare crude synaptosomes from the striatum of rats.[6]

-

Pre-incubation: In a 96-well plate, pre-incubate the synaptosomal preparation with varying concentrations of (2-Methylpropyl)(1-phenylpropyl)amine or a reference inhibitor at 37°C.[6]

-

Uptake Initiation: Initiate the uptake reaction by adding a fixed concentration of [³H]dopamine.[6]

-

Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Uptake Termination: Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.

-

Quantification: Measure the amount of [³H]dopamine taken up by the synaptosomes using a liquid scintillation counter.

-

Data Analysis: Calculate the IC₅₀ value for the inhibition of dopamine uptake.

This protocol can be adapted for NET and SERT by using synaptosomes from brain regions enriched in these transporters (e.g., hippocampus or cortex) and the corresponding radiolabeled monoamines ([³H]norepinephrine or [³H]serotonin).

Monoamine Oxidase (MAO) Inhibition Assays

MAO enzymes are responsible for the degradation of monoamine neurotransmitters. Inhibition of MAO can lead to increased levels of these neurotransmitters and contribute to psychostimulant effects. It is crucial to determine if (2-Methylpropyl)(1-phenylpropyl)amine inhibits the two main isoforms of MAO: MAO-A and MAO-B.[3][8]

Experimental Protocol: Fluorometric MAO-A and MAO-B Inhibition Assay [8][9][10][11]

-

Enzyme and Substrate Preparation: Use commercially available recombinant human MAO-A and MAO-B enzymes and a suitable fluorogenic substrate such as p-tyramine.[8][9]

-

Assay Setup: In a black 96-well plate, add the MAO-A or MAO-B enzyme, assay buffer, and varying concentrations of (2-Methylpropyl)(1-phenylpropyl)amine. Include specific inhibitors for MAO-A (e.g., clorgyline) and MAO-B (e.g., pargyline) as controls.[8][9][10]

-

Pre-incubation: Pre-incubate the plate to allow the test compound to interact with the enzyme.[9]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate.

-

Incubation and Measurement: Incubate the plate at 37°C and measure the fluorescence signal at appropriate excitation and emission wavelengths at several time points. The production of hydrogen peroxide during the oxidative deamination of the substrate leads to a fluorescent product.[8]

-

Data Analysis: Calculate the rate of the enzymatic reaction and determine the IC₅₀ value for the inhibition of MAO-A and MAO-B.

Caption: Workflow of a fluorometric monoamine oxidase (MAO) inhibition assay.

In-Vivo Behavioral Pharmacology

Animal models are indispensable for evaluating the psychostimulant and behavioral effects of a novel compound in a whole organism.

Locomotor Activity Assessment

A hallmark of psychostimulant drugs is their ability to increase spontaneous locomotor activity.[12][13] This is often assessed in an open-field arena.

Experimental Protocol: Open-Field Locomotor Activity in Rodents [13][14][15]

-

Apparatus: Use an open-field arena equipped with infrared beams or a video-tracking system to automatically record the animal's movements.

-

Habituation: Place the animals (mice or rats) in the arena for a period of time (e.g., 30-60 minutes) to allow them to habituate to the novel environment.

-

Drug Administration: Administer (2-Methylpropyl)(1-phenylpropyl)amine or a vehicle control via a relevant route (e.g., intraperitoneal or oral).

-

Data Collection: Immediately place the animal back into the open-field arena and record locomotor activity for a set duration (e.g., 60-120 minutes). Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).

-

Data Analysis: Compare the locomotor activity of the drug-treated group to the vehicle-treated group to determine if the compound has stimulant effects. A dose-response curve should be generated.

Caption: A simplified workflow for assessing locomotor activity in rodents.

Drug Discrimination Studies

Drug discrimination is a sophisticated behavioral paradigm used to assess the subjective effects of a drug.[16][17] Animals are trained to discriminate between the effects of a known drug of abuse (e.g., cocaine or amphetamine) and a vehicle.[18] The ability of a novel compound to substitute for the training drug provides an indication of its abuse potential and similarity of its subjective effects.[18][19]

Experimental Protocol: Drug Discrimination in Rats [20]

-

Apparatus: Use a standard two-lever operant conditioning chamber.

-

Training: Train rats to press one lever after receiving an injection of a known psychostimulant (e.g., d-amphetamine) and the other lever after receiving a vehicle injection to receive a food reward.

-

Testing: Once the rats have learned the discrimination, administer various doses of (2-Methylpropyl)(1-phenylpropyl)amine and observe which lever they press.

-

Data Analysis: If the rats predominantly press the drug-appropriate lever after administration of the test compound, it is said to "generalize" to the training drug, suggesting similar subjective effects. The percentage of responses on the drug-appropriate lever is quantified.[18]

Pharmacokinetic and Metabolic Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is critical for its development as a potential therapeutic agent.[21][22]

In-Vitro Metabolic Stability

Liver microsomes are a subcellular fraction containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs), and are commonly used to assess the metabolic stability of a compound.[23][24][25]

Experimental Protocol: Metabolic Stability in Human Liver Microsomes [21][22][23]

-

Incubation: Incubate (2-Methylpropyl)(1-phenylpropyl)amine at a fixed concentration with human liver microsomes in the presence of NADPH (a necessary cofactor for CYP enzymes) at 37°C.[21]

-

Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Reaction Termination: Stop the reaction at each time point by adding a quenching solution (e.g., ice-cold acetonitrile).

-

Analysis: Analyze the concentration of the parent compound remaining at each time point using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[26][27][28][29][30]

-

Data Analysis: Determine the in-vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the compound.

In-Vivo Pharmacokinetic Studies

These studies determine how the body processes the drug over time after administration.

Experimental Protocol: Pharmacokinetic Profiling in Rats

-

Dosing: Administer a single dose of (2-Methylpropyl)(1-phenylpropyl)amine to rats via the intended clinical route (e.g., oral or intravenous).

-

Blood Sampling: Collect blood samples at multiple time points after dosing.

-

Plasma Preparation: Process the blood samples to obtain plasma.

-

Bioanalysis: Quantify the concentration of the parent drug (and any major metabolites) in the plasma samples using a validated LC-MS/MS method.[26][28][29][30]

-

Pharmacokinetic Parameter Calculation: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including:

-

Cₘₐₓ: Maximum plasma concentration.

-

Tₘₐₓ: Time to reach Cₘₐₓ.

-

AUC: Area under the plasma concentration-time curve.

-

t₁/₂: Elimination half-life.

-

CL: Clearance.

-

Vd: Volume of distribution.

-

Data Interpretation and Future Directions

The data generated from this comprehensive neuropharmacological investigation will provide a detailed profile of (2-Methylpropyl)(1-phenylpropyl)amine. The in-vitro data will elucidate its mechanism of action at the molecular level, while the in-vivo data will reveal its behavioral effects and abuse potential. The pharmacokinetic data will be crucial for understanding its disposition in the body and for designing future studies.

Based on the initial findings, further investigations may include:

-

Receptorome Screening: A broader screening against a panel of CNS receptors and ion channels to identify any off-target activities.

-

In-Vivo Neurochemistry: Using techniques like in-vivo microdialysis to measure changes in extracellular levels of dopamine, norepinephrine, and serotonin in specific brain regions following drug administration.

-

Metabolite Identification: Identifying the major metabolites of the compound and assessing their pharmacological activity.

-

Toxicology Studies: Conducting preliminary toxicology studies to assess the safety profile of the compound.

This structured and in-depth approach will enable a thorough and scientifically rigorous evaluation of the neuropharmacological effects of (2-Methylpropyl)(1-phenylpropyl)amine, providing a solid foundation for any further drug development efforts.

References

-

Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.). Retrieved March 12, 2026, from [Link]

-

Binding of cocaine-like radioligands to the dopamine transporter at 37 degrees C: effect of Na+ and substrates - PubMed. (2003, December 30). Retrieved March 12, 2026, from [Link]

-

In Vitro Drug Metabolism Studies Using Human Liver Microsomes - IntechOpen. (2022, October 20). Retrieved March 12, 2026, from [Link]

-

Drug discrimination - Wikipedia. (n.d.). Retrieved March 12, 2026, from [Link]

-

Drug Discrimination Assessment | Melior Discovery. (n.d.). Retrieved March 12, 2026, from [Link]

-

Drug discrimination test box - Maze Engineers - ConductScience. (n.d.). Retrieved March 12, 2026, from [Link]

-

Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf - NIH. (2025, January 15). Retrieved March 12, 2026, from [Link]

-

Insights into Psychoactive Drug Effects: The Role of Drug Discrimination Techniques - Qeios. (2024, March 5). Retrieved March 12, 2026, from [Link]

-

metabolic stability & determining intrinsic drug clearance - YouTube. (2023, September 12). Retrieved March 12, 2026, from [Link]

-

(PDF) In Vitro Drug Metabolism Studies Using Human Liver Microsomes - ResearchGate. (2023, May 24). Retrieved March 12, 2026, from [Link]

-

In vitro drug metabolism using liver microsomes - PubMed. (2004, February 15). Retrieved March 12, 2026, from [Link]

-

DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay - FR. (n.d.). Retrieved March 12, 2026, from [Link]

-

Psychostimulant-like discriminative stimulus and locomotor sensitization properties of the wake-promoting agent modafinil in rodents - PMC. (n.d.). Retrieved March 12, 2026, from [Link]

-

In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC. (n.d.). Retrieved March 12, 2026, from [Link]

-

Locomotor Sensitization Study - Melior Discovery. (n.d.). Retrieved March 12, 2026, from [Link]

-

Locomotor activity - Wikipedia. (n.d.). Retrieved March 12, 2026, from [Link]

-

Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - Frontiers. (2020, May 18). Retrieved March 12, 2026, from [Link]

-

Application of LC-MS/MS for the Analysis of Biomolecular Drugs and Biomarkers in Pharmaceutical Development. (2016, January 31). Retrieved March 12, 2026, from [Link]

-

What is the locomotor activity test used for in behavioral studies? - News-Medical. (2025, September 18). Retrieved March 12, 2026, from [Link]

-

Monoamine Oxidase Assay Kit - Bio-Techne. (n.d.). Retrieved March 12, 2026, from [Link]

-

OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric) - Antibodies-online.com. (n.d.). Retrieved March 12, 2026, from [Link]

-

Locomotor activity in a novel environment predicts both responding for a visual stimulus and self-administration of a low dose of methamphetamine in rats - PMC. (n.d.). Retrieved March 12, 2026, from [Link]

-

Sharper, Faster, Smarter: The Mass Spectrometry Advantage in Bioanalytical Testing. (2025, June 1). Retrieved March 12, 2026, from [Link]

-

Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 - YouTube. (2024, September 23). Retrieved March 12, 2026, from [Link]

-

EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit - BioAssay Systems. (n.d.). Retrieved March 12, 2026, from [Link]

-

Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: An Overview | LCGC International. (2021, June 1). Retrieved March 12, 2026, from [Link]

-

Small and Large Molecule LC-MS - IQVIA Laboratories. (n.d.). Retrieved March 12, 2026, from [Link]

-

Cellular Uptake and Release Assays Examples | Gifford Bioscience. (n.d.). Retrieved March 12, 2026, from [Link]

-

Synthesis of N-substituted aryl amidines by strong base activation of amines - PMC - NIH. (n.d.). Retrieved March 12, 2026, from [Link]

Sources

- 1. Synthesis of N-substituted aryl amidines by strong base activation of amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bioassaysys.com [bioassaysys.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Binding of cocaine-like radioligands to the dopamine transporter at 37 degrees C: effect of Na+ and substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. resources.bio-techne.com [resources.bio-techne.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric) | ABIN5067626 [antibodies-online.com]

- 11. Monoamine Oxidase (MAO) Assay Kit (Fluorometric) (ab241031) | Abcam [abcam.com]

- 12. Locomotor activity - Wikipedia [en.wikipedia.org]

- 13. news-medical.net [news-medical.net]

- 14. meliordiscovery.com [meliordiscovery.com]

- 15. Locomotor activity in a novel environment predicts both responding for a visual stimulus and self-administration of a low dose of methamphetamine in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Drug discrimination - Wikipedia [en.wikipedia.org]

- 17. maze.conductscience.com [maze.conductscience.com]

- 18. meliordiscovery.com [meliordiscovery.com]

- 19. Insights into Psychoactive Drug Effects: The Role of Drug Discrimination Techniques - Article (Preprint v1) by Qiu Yan | Qeios [qeios.com]

- 20. Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. In Vitro Drug Metabolism Studies Using Human Liver Microsomes | IntechOpen [intechopen.com]

- 22. researchgate.net [researchgate.net]

- 23. nuvisan.com [nuvisan.com]

- 24. youtube.com [youtube.com]

- 25. In vitro drug metabolism using liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pharmoutsourcing.com [pharmoutsourcing.com]

- 27. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 28. youtube.com [youtube.com]

- 29. chromatographyonline.com [chromatographyonline.com]

- 30. labs.iqvia.com [labs.iqvia.com]

Guide to the Development and Validation of Analytical Methods for the Quantification of (2-Methylpropyl)(1-phenylpropyl)amine in Biological Matrices

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive guide for the development, validation, and implementation of a robust analytical method for the quantification of (2-Methylpropyl)(1-phenylpropyl)amine in common biological matrices such as plasma and urine. Given the structural characteristics of this secondary amine, this guide focuses on leveraging Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), the gold standard for sensitive and specific quantification of small molecules in complex samples[1][2]. We will explore the causal relationships behind critical methodological choices, from sample preparation to instrument parameters, and provide detailed, step-by-step protocols that establish a self-validating analytical system in accordance with international guidelines[3][4].

Introduction and Analytical Strategy

(2-Methylpropyl)(1-phenylpropyl)amine, also known as N-isobutyl-1-phenylpropan-1-amine, is a synthetic compound whose detection and quantification in biological fluids may be critical for forensic toxicology, clinical research, or pharmacokinetic studies. Its structure, featuring a basic secondary amine and a phenyl group, dictates the analytical approach. The amine group makes the molecule readily ionizable, while its overall structure lends itself to reversed-phase chromatography.

The successful quantification of this analyte from complex biological matrices like plasma or urine hinges on three core stages:

-

Efficient Sample Preparation: The primary goal is to isolate the analyte from interfering matrix components (proteins, salts, lipids) that can suppress the instrument's signal or damage the analytical column[5].

-

Robust Chromatographic Separation: Achieving chromatographic separation of the analyte from isomers or other matrix components is crucial for unambiguous identification and quantification[6].

-

Sensitive and Specific Detection: Tandem mass spectrometry (MS/MS) provides unparalleled specificity by monitoring a specific precursor-to-product ion transition, virtually eliminating false positives[7].

This guide will present two primary sample preparation workflows: Solid-Phase Extraction (SPE) for urine and Liquid-Liquid Extraction (LLE) for plasma.

Overall Analytical Workflow

The logical flow from sample receipt to final data reporting is a critical component of a validated laboratory method.

Caption: High-level overview of the bioanalytical workflow.

Sample Preparation: The Foundation of Accurate Quantification

The choice of sample preparation technique is arguably the most critical step in bioanalysis. It directly impacts method sensitivity, accuracy, and robustness[8].

Strategy 1: Solid-Phase Extraction (SPE) for Urine Samples

Urine is a complex matrix with high salt content and variable pH. SPE is an ideal choice as it provides excellent cleanup and allows for concentration of the analyte, thereby increasing sensitivity[5][9]. For a basic compound like (2-Methylpropyl)(1-phenylpropyl)amine, a mixed-mode cation exchange SPE sorbent is highly effective.

Causality Behind the Choice: The mechanism relies on a dual retention strategy. At an acidic pH, the secondary amine of the analyte will be protonated (positively charged), allowing it to bind strongly to the negatively charged cation exchange functional group on the SPE sorbent. The sorbent's reversed-phase backbone (e.g., C8 or C18) simultaneously retains the analyte via hydrophobic interactions. Interfering salts are washed away, and the analyte is later eluted with a basic, high-organic solvent that neutralizes the amine and disrupts the hydrophobic binding.

Caption: Step-by-step logic of the mixed-mode SPE protocol.

Strategy 2: Liquid-Liquid Extraction (LLE) for Plasma Samples

LLE is a classic, cost-effective technique suitable for plasma, where the primary interferents are proteins[8]. It operates on the principle of partitioning the analyte between two immiscible liquid phases based on its solubility[8].

Causality Behind the Choice: First, proteins are precipitated with a solvent like acetonitrile[10]. After centrifugation, the supernatant containing the analyte is transferred. By making the aqueous phase basic (pH > pKa+2), the analyte is converted to its neutral, more non-polar form. It will then preferentially partition into an immiscible, non-polar organic solvent (e.g., methyl tert-butyl ether or hexane/ethyl acetate). Polar interferents remain in the aqueous phase.

LC-MS/MS Instrumental Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive technique for this application, offering high selectivity and sensitivity[7][11].

Liquid Chromatography (LC)

A reversed-phase C18 or Phenyl column is recommended. The separation will be based on the hydrophobic interaction between the analyte and the stationary phase. A gradient elution using water and a strong organic solvent (acetonitrile or methanol) with a small amount of acid (formic acid) is standard. The formic acid serves to protonate the analyte, ensuring good peak shape and promoting efficient ionization in the mass spectrometer source[12].

Tandem Mass Spectrometry (MS/MS)

The mass spectrometer will be operated in positive electrospray ionization (ESI+) mode. The analysis involves tuning the instrument to monitor specific mass-to-charge (m/z) transitions in a process called Multiple Reaction Monitoring (MRM).

-

Precursor Ion (Q1): The protonated molecule, [M+H]⁺. For (2-Methylpropyl)(1-phenylpropyl)amine (C₁₃H₂₁N, MW: 191.31), this will be m/z 192.2.

-

Product Ions (Q3): The precursor ion is fragmented in the collision cell, and specific, stable fragment ions are monitored. Hypothesized fragments for m/z 192.2 could include ions resulting from the loss of the isobutyl group or cleavage at the benzylic position. These transitions must be determined empirically during method development.

| Parameter | Recommended Setting | Rationale |

| Analyte | (2-Methylpropyl)(1-phenylpropyl)amine | Target compound. |

| Internal Standard (IS) | Deuterated Analyte (e.g., d5-phenyl) | Ideal choice to mimic analyte behavior during extraction and ionization. If unavailable, a structurally similar compound can be used. |

| Precursor Ion [M+H]⁺ | m/z 192.2 (Hypothetical) | Mass of the protonated parent molecule. |

| Product Ion 1 (Quantifier) | To be determined empirically | The most intense and stable fragment ion, used for quantification. |

| Product Ion 2 (Qualifier) | To be determined empirically | A second fragment ion, used for identity confirmation. The ratio of quantifier to qualifier must be consistent. |

Detailed Experimental Protocols

Note: These protocols are templates. The user must perform a full method validation according to established guidelines (e.g., ICH Q2(R1)) to ensure suitability for the intended purpose[3][4].

Protocol 1: Quantification from Human Urine using SPE

-

Sample Preparation:

-

Pipette 500 µL of urine into a 2 mL polypropylene tube.

-

Add 25 µL of the internal standard (IS) working solution.

-

Add 500 µL of 100 mM ammonium acetate buffer (pH 4.0) and vortex for 10 seconds.

-

-

Solid-Phase Extraction (Mixed-Mode Cation Exchange, 30 mg/1 mL):

-

Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of 100 mM ammonium acetate buffer (pH 4.0). Do not allow the sorbent to go dry.

-

Load the entire pre-treated sample onto the cartridge.

-

Wash the cartridge with 1 mL of deionized water.

-

Wash the cartridge with 1 mL of methanol.

-

Dry the cartridge under vacuum or nitrogen for 5 minutes.

-

Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid). Vortex to mix.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

-

Protocol 2: Quantification from Human Plasma using LLE

-

Sample Preparation:

-

Pipette 200 µL of plasma into a 2 mL polypropylene tube.

-

Add 25 µL of the IS working solution.

-

Add 600 µL of acetonitrile to precipitate proteins. Vortex vigorously for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

-

Liquid-Liquid Extraction:

-

Carefully transfer the supernatant to a new tube.

-

Add 50 µL of 1 M sodium hydroxide to basify the sample.

-

Add 1 mL of methyl tert-butyl ether (MTBE).

-

Cap and vortex for 2 minutes. Centrifuge at 3,000 x g for 5 minutes to separate the phases.

-

Transfer the upper organic layer (MTBE) to a clean tube.

-

-

Evaporation and Reconstitution:

-

Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase. Vortex to mix.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

-

Method Validation

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose[3]. Key validation parameters must be assessed.

| Validation Parameter | Purpose | Acceptance Criteria (Typical) |

| Specificity | To ensure the signal is unequivocally from the analyte without interference from matrix components.[4] | No significant interfering peaks at the retention time of the analyte in blank matrix samples. |

| Linearity & Range | To demonstrate a proportional relationship between concentration and instrument response over a defined range. | Calibration curve with a correlation coefficient (r²) > 0.99. Back-calculated standards within ±15% of nominal (±20% at LLOQ). |

| Accuracy & Precision | To determine the closeness of results to the true value (accuracy) and the agreement between replicate measurements (precision). | Mean accuracy within 85-115% of nominal (80-120% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). |

| Limit of Quantitation (LOQ) | The lowest concentration that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio > 10; must meet accuracy and precision criteria. |

| Recovery | The efficiency of the extraction process. | Consistent and reproducible across the concentration range. |

| Matrix Effect | Assessment of signal suppression or enhancement caused by co-eluting matrix components.[10] | The ratio of analyte response in post-extraction spiked matrix to response in neat solution should be consistent. |

| Stability | To evaluate analyte stability under various conditions (freeze-thaw, bench-top, long-term storage).[13] | Analyte concentration remains within ±15% of the initial concentration. |

Conclusion

This application note provides a comprehensive framework for developing and validating a sensitive and specific LC-MS/MS method for the quantification of (2-Methylpropyl)(1-phenylpropyl)amine in biological matrices. By understanding the rationale behind the selection of sample preparation techniques and instrumental parameters, researchers can establish a robust and reliable bioanalytical workflow. The provided protocols serve as a starting point, which must be followed by a thorough in-house validation to ensure the method is fit-for-purpose in a regulated or research environment.

References

-

Biotage. (n.d.). Current methodologies for drugs of abuse urine testing, part 1. Retrieved from [Link]

-

Specialty Diagnostix. (n.d.). Sample Preparation Procedure. Retrieved from [Link]

-

Caron, B., et al. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals, 13(12), 468. Retrieved from [Link]

-

Gertsman, I., & Gangoiti, J. A. (2020). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Metabolites, 10(11), 463. Retrieved from [Link]

-

National Forensic Laboratory. (2017). Analytical report: N-methyl-1-phenylpropylamine. Retrieved from [Link]

-

European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

-

Uctepe, E., et al. (2022). Strategy for Successful Urine Sample Preparation for LC-MS/MS Device at Drug Verification Laboratory. Journal of Health Services and Research. Retrieved from [Link]

-

Singh, V., et al. (2011). A review on biological matrices and analytical methods used for determination of drug of abuse. Journal of Applied Pharmaceutical Science, 1(8), 27-36. Retrieved from [Link]

-

Patel, K., et al. (2023). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review, 10(7), 439-446. Retrieved from [Link]

-

ResearchGate. (n.d.). Validation of an Analytical Procedure. Retrieved from [Link]

-